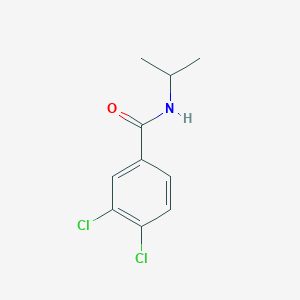

3,4-dichloro-N-(propan-2-yl)benzamide

Description

3,4-Dichloro-N-(propan-2-yl)benzamide is an N-substituted benzamide derivative characterized by a dichlorinated benzene ring (positions 3 and 4) and an isopropyl group attached to the amide nitrogen. This compound belongs to a broader class of benzamide analogs investigated for diverse pharmacological and chemical applications. Limited direct studies on this specific compound are available in the provided evidence, but its structural analogs have been extensively studied, particularly in opioid receptor binding and enzyme modulation contexts .

Properties

IUPAC Name |

3,4-dichloro-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c1-6(2)13-10(14)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQFVHHYFOMACR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951059 | |

| Record name | 3,4-Dichloro-N-(propan-2-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28394-52-7 | |

| Record name | NSC405012 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichloro-N-(propan-2-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(propan-2-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with isopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 3,4-dichloro-N-(propan-2-yl)benzamide can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Substitution: Products with different substituents on the benzene ring.

Reduction: Corresponding amine derivatives.

Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(propan-2-yl)benzamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved would depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Substitution Patterns and Pharmacological Activity

Research Findings and Clinical Relevance

- Opioid Analogs : AH-7921 and U-47700 were abandoned clinically due to addiction risks but remain illicit substances. Their structural features inform SAR studies for safer analgesics .

- Gaps in Knowledge: Direct studies on 3,4-dichloro-N-(propan-2-yl)benzamide are sparse. Further research is needed to elucidate its binding affinity, toxicity, and metabolic pathways.

Biological Activity

3,4-Dichloro-N-(propan-2-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

3,4-Dichloro-N-(propan-2-yl)benzamide belongs to the class of benzamide derivatives. Its structure includes:

- Chlorine atoms at the 3 and 4 positions on the benzene ring.

- A propan-2-yl group attached to the nitrogen atom of the amide functional group.

This unique arrangement enhances its chemical reactivity and biological activity compared to other benzamide derivatives.

Anticancer Activity

Research indicates that 3,4-dichloro-N-(propan-2-yl)benzamide exhibits notable anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structural features have shown significant activity against human epidermoid carcinoma cell lines (A431) and non-small cell lung cancer (A549) cells .

Table 1: Summary of Anticancer Activity

Anti-inflammatory Properties

In addition to its anticancer effects, this compound may also possess anti-inflammatory properties. Similar benzamide derivatives have been studied for their ability to modulate inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . The modulation of these inflammatory markers suggests potential therapeutic applications in treating inflammatory diseases.

The exact mechanism by which 3,4-dichloro-N-(propan-2-yl)benzamide exerts its biological effects is still under investigation. However, it is believed to involve:

- Enzyme inhibition , disrupting critical biological processes.

- Modulation of signal transduction pathways , affecting gene expression and cellular responses.

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of various benzamide derivatives on cancer cell lines. The results indicated that compounds with similar chlorine substitutions showed enhanced cytotoxicity compared to their non-chlorinated counterparts .

- Inflammatory Response Evaluation : Research involving the evaluation of inflammatory responses in macrophages demonstrated that certain benzamide derivatives could significantly reduce cytokine levels, suggesting a dual role in both anticancer and anti-inflammatory pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 3,4-dichloro-N-(propan-2-yl)benzamide. Modifications to the benzamide structure can lead to variations in potency and selectivity against different biological targets.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of Chlorine at Positions 3 & 4 | Increases cytotoxicity against cancer cells |

| Variation in Alkyl Group on Nitrogen | Alters pharmacokinetic properties |

| Substitution Patterns on Benzene Ring | Influences receptor binding affinity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.